2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole
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Overview
Description
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 2-chloro-4-nitrobenzenesulfonyl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 1,3-benzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst or tin(II) chloride in an acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzothiazoles with various functional groups.
Reduction: The major product is 2-(2-amino-4-nitrobenzenesulfonyl)-1,3-benzothiazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrobenzenesulfonyl chloride
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrobenzenesulfonyl chloride
Uniqueness
2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole is unique due to the presence of both a benzothiazole ring and a 2-chloro-4-nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H7ClN2O4S2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O4S2/c14-9-7-8(16(17)18)5-6-12(9)22(19,20)13-15-10-3-1-2-4-11(10)21-13/h1-7H |
InChI Key |
LHGRVPKZXRERHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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